3-Methyl-6-tosylpyridazine
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Overview
Description
3-Methyl-6-tosylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of a methyl group at the third position and a tosyl group at the sixth position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-tosylpyridazine typically involves the reaction of 3-methylpyridazine with tosyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution at the sixth position. Common bases used in this reaction include pyridine and triethylamine. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-tosylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyridazine carboxylic acids.
Reduction: Formation of 3-methyl-6-aminopyridazine.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-tosylpyridazine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-tosylpyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Methylpyridazine: Lacks the tosyl group, making it less reactive in certain chemical reactions.
6-Tosylpyridazine: Lacks the methyl group, affecting its overall chemical properties and reactivity.
Pyridazine Derivatives: Various derivatives with different substituents at the third and sixth positions, each exhibiting unique properties and applications
Uniqueness: 3-Methyl-6-tosylpyridazine stands out due to the presence of both the methyl and tosyl groups, which confer unique chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
3-methyl-6-(4-methylphenyl)sulfonylpyridazine |
InChI |
InChI=1S/C12H12N2O2S/c1-9-3-6-11(7-4-9)17(15,16)12-8-5-10(2)13-14-12/h3-8H,1-2H3 |
InChI Key |
UEQIOBKHSAWMBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)C |
Origin of Product |
United States |
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